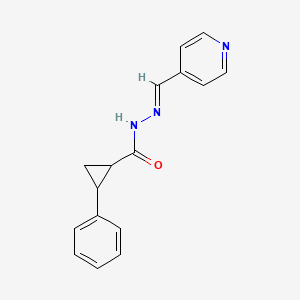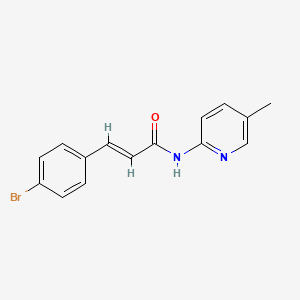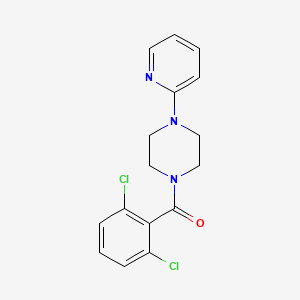![molecular formula C22H18ClN3O3 B5706572 N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide works by inhibiting the activity of PDE10A, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the body. By inhibiting PDE10A, N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide increases the levels of cAMP and cGMP, which in turn leads to the activation of various signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is its selectivity towards PDE10A, which makes it a valuable tool for studying the role of this enzyme in various signaling pathways. However, one of the limitations of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is its relatively low potency, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PDE10A, which may have greater therapeutic potential. Another area of interest is the investigation of the role of PDE10A in various diseases, including cancer and neurological disorders. Additionally, the potential use of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide as a diagnostic tool for detecting PDE10A activity in vivo is an area of active research.
Métodos De Síntesis
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the preparation of 2-methoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)pyridine-2-carboxamide to form the intermediate. The intermediate is then reacted with 3-chloro-4,6-dimethyl-5-nitropyridin-2-ol to form N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins, including PDE10A, PDE4, and PDE5, which are involved in various signaling pathways.
Propiedades
IUPAC Name |
N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-13-18(12-24)22(25-14(2)20(13)23)29-16-8-6-7-15(11-16)26-21(27)17-9-4-5-10-19(17)28-3/h4-11H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHJLWSHHVPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)



![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)